4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole
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Overview
Description
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 4-methyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts and specific solvents.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced thiazole or pyrrole derivatives.
Substitution: Formation of substituted thiazole or pyrrole derivatives with various functional groups.
Scientific Research Applications
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole can be compared with other similar compounds, such as:
2-(1H-pyrrol-1-yl)-1,3-thiazole: Lacks the methyl group at the 4-position, which may affect its reactivity and biological activity.
4-Methyl-1,3-thiazole: Lacks the pyrrole ring, resulting in different chemical and biological properties.
1H-pyrrol-1-yl derivatives: Compounds with different substituents on the pyrrole ring, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its combined thiazole and pyrrole rings, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-7-6-11-8(9-7)10-4-2-3-5-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBMFOMSDCBXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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